Atizoram

Description

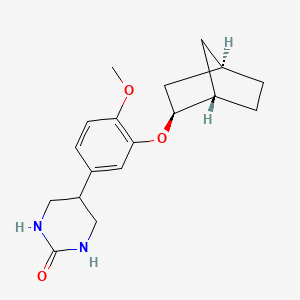

Structure

3D Structure

Properties

IUPAC Name |

5-[3-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]oxy]-4-methoxyphenyl]-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-22-15-5-4-12(14-9-19-18(21)20-10-14)8-17(15)23-16-7-11-2-3-13(16)6-11/h4-5,8,11,13-14,16H,2-3,6-7,9-10H2,1H3,(H2,19,20,21)/t11-,13+,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITNEAPWQHVPOK-FFSVYQOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CNC(=O)NC2)OC3CC4CCC3C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2CNC(=O)NC2)O[C@H]3C[C@@H]4CC[C@H]3C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151212 | |

| Record name | 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115898-30-1, 135637-46-6 | |

| Record name | Cp-76593 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115898301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atizoram [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135637466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-76593 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SI21E44GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATIZORAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84FJB49WI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Etizolam Structure-Activity Relationship: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etizolam is a thienotriazolodiazepine, a class of compounds that are structurally related to benzodiazepines.[1][2] It is known for its anxiolytic, sedative-hypnotic, and anticonvulsant properties, which it exerts by acting as a positive allosteric modulator of the GABA-A receptor.[3][4] Unlike classical benzodiazepines, which feature a benzene ring fused to a diazepine ring, etizolam possesses a thiophene ring in place of the benzene ring.[1] This structural modification, along with the fused triazolo ring, results in a distinct pharmacological profile.[1][5] Etizolam has been shown to be 6 to 10 times more potent than diazepam in preclinical studies.[4][6] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of etizolam and its analogs, offering valuable insights for the design and development of novel therapeutic agents targeting the GABA-A receptor.

The Thienotriazolodiazepine Core

The fundamental structure of etizolam is the 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][2][7]triazolo[4,3-a][2]diazepine scaffold.[6] Understanding the contribution of each part of this core structure is essential for elucidating the SAR. The thienotriazolodiazepine scaffold interacts with the benzodiazepine binding site on the GABA-A receptor, which is located at the interface of the α and γ subunits.[3][4]

Structure-Activity Relationship (SAR) Studies

The pharmacological activity of etizolam and its analogs is highly dependent on the nature and position of substituents on the thienotriazolodiazepine core.

Modifications on the Phenyl Ring at Position 4

The substituent on the phenyl ring at position 4 plays a crucial role in the binding affinity and activity of thienotriazolodiazepines.

| Compound/Modification | R | Activity/Affinity | Reference |

| Etizolam | 2-Cl | High Affinity | [5] |

| Brotizolam | 2-Br | Potent Hypnotic | [8] |

| Flubrotizolam | 2-F | Potent Sedative/Anxiolytic | [9] |

| Deschloroetizolam | H | Reduced Activity | [2] |

Key Findings:

-

An electron-withdrawing group at the ortho position of the phenyl ring is generally favorable for activity. The order of potency is often Br > Cl > F.

-

Removal of the halogen substituent significantly reduces activity, highlighting the importance of this feature for receptor interaction.

Modifications on the Thiophene Ring

Substitutions on the thiophene ring can modulate the potency and efficacy of these compounds.

| Compound/Modification | Position | Substituent | Activity/Affinity | Reference |

| Etizolam | 2 | Ethyl | Potent Anxiolytic | [6] |

| Brotizolam | 2 | Bromo | Potent Hypnotic | [8] |

| Analog | 2 | Propanoic Acid | PAF Antagonist Intermediate | [10] |

Key Findings:

-

The nature of the substituent at position 2 of the thiophene ring can differentiate the pharmacological profile, shifting it between anxiolytic and hypnotic.

-

Larger, more polar groups at this position may reduce affinity for the GABA-A receptor but can introduce other activities, such as PAF antagonism.

Modifications on the Triazolo Ring

The triazolo ring and its substituents are critical for high-affinity binding.

| Compound/Modification | Position | Substituent | Activity/Affinity | Reference |

| Etizolam | 9 | Methyl | High Affinity | [6] |

| Triazolam (benzodiazepine analog) | 1 | Methyl | Potent Hypnotic | [11] |

Key Findings:

-

A small alkyl group, such as a methyl group, on the triazolo ring is generally preferred for potent GABA-A receptor modulation.

-

The fusion of the triazolo ring itself is a key structural feature that enhances potency compared to non-fused analogs.[11]

GABA-A Receptor Subtype Selectivity

Etizolam and its analogs primarily exert their effects through the α1, α2, α3, and α5-containing GABA-A receptors.[3][4] The sedative effects are mainly mediated by the α1 subtype, while the anxiolytic effects are associated with the α2 and α3 subtypes.[3][4]

| Compound | GABA-A Receptor Subtype | EC50 (nM) | % Potentiation of GABA current | Reference |

| Etizolam | α1β2γ2S | 92 | 73% | [5] |

| Alprazolam | α1β2γ2S | 56 | 98% | [5] |

| Etizolam | α2β2γ2S | Similar to Alprazolam | Similar to Alprazolam | [5] |

| Etizolam | α3β2γ2S | Similar to Alprazolam | Similar to Alprazolam | [5] |

Key Findings:

-

Etizolam displays high affinity for various GABA-A receptor subtypes.[5]

-

Compared to alprazolam, etizolam shows slightly lower potency and efficacy at the α1β2γ2S subtype, which may contribute to its reportedly lower sedative profile at therapeutic doses.[5]

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptors

This protocol is a standard method to determine the binding affinity of a test compound for the benzodiazepine site on the GABA-A receptor.

Detailed Methodology:

-

Membrane Preparation: Whole brains (e.g., from rats) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.

-

Incubation: The membrane preparation is incubated in the assay buffer containing a fixed concentration of a radiolabeled ligand (e.g., [3H]flunitrazepam) and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a known benzodiazepine (e.g., diazepam).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed quickly with cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Electrophysiological Recording of GABA-A Receptor Currents

This method is used to assess the functional activity of a compound at the GABA-A receptor.

References

- 1. Etizolam - Wikipedia [en.wikipedia.org]

- 2. Thienotriazolodiazepine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 7. 6-Aryl-4H-s-triazolo[4,3-a][1,4]benzodiazepines. Influence of 1-substitution on pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemistry of brotizolam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine | 57801-95-3 | Benchchem [benchchem.com]

- 10. scbt.com [scbt.com]

- 11. BJOC - Synthesis of new tricyclic 5,6-dihydro-4H-benzo[b][1,2,4]triazolo[1,5-d][1,4]diazepine derivatives by [3+ + 2]-cycloaddition/rearrangement reactions [beilstein-journals.org]

In Vitro Characterization of Etizolam's Primary Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Etizolam's primary metabolites, α-hydroxyetizolam and 8-hydroxyetizolam. The document details their metabolic pathways, pharmacokinetic and pharmacodynamic properties, and the experimental protocols used for their identification and characterization.

Introduction to Etizolam

Etizolam is a thienotriazolodiazepine, a class of compounds chemically related to benzodiazepines.[1] It exhibits anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties.[2][3] These effects are mediated through its action as a full agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor, which enhances GABAergic transmission in the central nervous system.[2][3] Unlike classical benzodiazepines, Etizolam has a thiophene ring fused to the diazepine ring.[1][3][4] Etizolam is extensively metabolized in the body, primarily by cytochrome P450 (CYP) enzymes, into pharmacologically active and inactive metabolites that contribute to its overall clinical profile.[2][5]

In Vitro Metabolic Profile of Etizolam

In vitro studies using human liver microsomes (HLMs) have been instrumental in elucidating the metabolic fate of Etizolam.[6] These studies have identified hydroxylation as the principal metabolic pathway.[7][6][8] The primary metabolites formed are α-hydroxyetizolam and 8-hydroxyetizolam.[1][4][9]

The key enzymes responsible for Etizolam's metabolism are CYP3A4, with minor contributions from CYP2C18 and CYP2C19.[2][3][5] The involvement of CYP3A4 is confirmed by studies showing that its inhibition by itraconazole significantly increases the plasma concentration and elimination half-life of Etizolam.[3][10] Polymorphisms in the CYP2C19 gene can also influence the pharmacokinetics of Etizolam, leading to altered drug exposure and response in individuals who are poor metabolizers.[11][12][13]

Following Phase I metabolism, these hydroxylated metabolites can undergo Phase II conjugation, primarily glucuronidation, to facilitate their excretion.[3][14]

Quantitative Characterization of Primary Metabolites

The primary metabolites of Etizolam have distinct pharmacokinetic and pharmacodynamic profiles. α-Hydroxyetizolam is of particular interest as it retains significant pharmacological activity.[2][5]

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Etizolam and its primary active metabolite, α-hydroxyetizolam, derived from in vivo human studies, which are reflective of their in vitro metabolic stability.

| Compound | Elimination Half-life (t½) | Time to Peak Plasma Concentration (Tmax) | Peak Plasma Concentration (Cmax) | Notes |

| Etizolam | ~3.4 hours[5][15] | 0.5 - 2 hours[3] | 8.3 ± 1.7 ng/mL (after 0.5 mg dose)[3] | Parent drug with a relatively short half-life. |

| α-hydroxyetizolam | ~8.2 hours[3][5][14][15][16] | N/A | Plasma concentrations can be higher than the parent drug at steady state.[15] | Active metabolite with a longer half-life, contributing to the overall duration of effect.[11][15] |

| 8-hydroxyetizolam | N/A | N/A | N/A | Generally considered a minor or non-pharmacologically active metabolite.[16] |

Pharmacodynamic Parameters

Etizolam and its active metabolite, α-hydroxyetizolam, exert their effects by modulating the GABA-A receptor. Their binding affinity for the benzodiazepine site on this receptor is a key measure of their potency.

| Compound | Receptor Target | Binding Affinity (Ki or IC50) | Potency |

| Etizolam | GABA-A Receptor | 4.5 nmol/L (affinity for [3H]flunitrazepam binding site)[17] | 6 to 10 times more potent than diazepam.[2][5] |

| α-hydroxyetizolam | GABA-A Receptor | Data not specified, but pharmacological activity is comparable to Etizolam.[2][5][11] | Pharmacologically active.[2][5][16] |

| 8-hydroxyetizolam | GABA-A Receptor | N/A | Considered non-pharmacologically active.[16] |

Detailed Experimental Protocols

The in vitro characterization of Etizolam metabolites typically involves incubation with a metabolically active system followed by advanced analytical separation and detection techniques.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for identifying metabolites of Etizolam using HLMs.

-

Preparation of Incubation Mixture:

-

A typical incubation mixture (e.g., 200 µL final volume) contains:

-

Pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration).

-

Etizolam (e.g., 1-10 µM final concentration, dissolved in a suitable solvent like methanol or DMSO).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Magnesium chloride (MgCl2) as a cofactor.

-

-

-

Initiation of Metabolic Reaction:

-

The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to equilibrate.

-

The metabolic reaction is initiated by adding a pre-warmed NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Control incubations are performed without the NADPH-generating system to account for non-enzymatic degradation.

-

-

Incubation and Termination:

-

The reaction mixture is incubated at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

The reaction is terminated by adding a cold organic solvent, such as acetonitrile or methanol, often containing an internal standard. This step also serves to precipitate proteins.

-

-

Sample Processing and Analysis:

-

The terminated reaction mixture is centrifuged to pellet the precipitated proteins.

-

The supernatant is collected, and it may be evaporated to dryness and reconstituted in a mobile phase for analysis.

-

The sample is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or High-Resolution Mass Spectrometry (HRMS) to identify and quantify the parent drug and its metabolites.[3][7][6][18]

-

GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of Etizolam and its metabolites for the benzodiazepine binding site.

-

Membrane Preparation:

-

Rat cortical membranes or membranes from cell lines (e.g., HEK293) expressing specific human GABA-A receptor subtypes (e.g., α1β2γ2) are prepared.[17]

-

-

Assay Setup:

-

In a microplate, the membrane preparation is incubated with a radiolabeled ligand that specifically binds to the benzodiazepine site, such as [3H]flunitrazepam.[17]

-

Increasing concentrations of the test compound (Etizolam or its metabolites) are added to compete with the radioligand for binding.

-

-

Incubation and Separation:

-

The mixture is incubated to allow binding to reach equilibrium.

-

The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

-

Detection and Data Analysis:

-

The radioactivity retained on the filters (representing the bound ligand) is measured using a scintillation counter.

-

The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

The IC50 value can be converted to an inhibition constant (Ki) to represent the binding affinity of the compound.

-

Mechanism of Action and Signaling Pathway

Etizolam and its active metabolite, α-hydroxyetizolam, are positive allosteric modulators of the GABA-A receptor.[2][5] This receptor is a pentameric ligand-gated ion channel that is permeable to chloride ions (Cl-).[19]

-

Binding: Etizolam binds to a specific site on the GABA-A receptor, which is distinct from the GABA binding site itself. This benzodiazepine binding site is located at the interface between the α and γ subunits.[2][19]

-

Modulation: The binding of Etizolam induces a conformational change in the receptor that increases the affinity of GABA for its binding site.

-

Channel Opening: This enhanced GABA binding leads to an increase in the frequency of the Cl- channel opening.[2]

-

Neuronal Inhibition: The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This results in an overall inhibitory effect on neurotransmission, leading to the anxiolytic and sedative effects of the drug.

Conclusion

The in vitro characterization of Etizolam's primary metabolites, α-hydroxyetizolam and 8-hydroxyetizolam, is crucial for understanding the drug's overall pharmacological and toxicological profile. α-Hydroxyetizolam is a pharmacologically active metabolite with a longer half-life than the parent compound, indicating its significant contribution to the clinical effects of Etizolam. In contrast, 8-hydroxyetizolam is considered largely inactive. The primary metabolic pathways involve CYP3A4- and CYP2C19-mediated hydroxylation. Understanding these metabolic pathways and the activity of the resulting metabolites is essential for predicting drug-drug interactions, assessing inter-individual variability in drug response, and interpreting toxicological findings. The experimental protocols detailed herein provide a framework for the continued investigation of Etizolam and other novel psychoactive substances.

References

- 1. Etizolam and Its Major Metabolites: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. academic.oup.com [academic.oup.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic Profile Analysis of Designer Benzodiazepine Etizolam in Zebrafish and Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of the metabolism of etizolam by itraconazole in humans: evidence for the involvement of CYP3A4 in etizolam metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics and pharmacodynamics of etizolam are influenced by polymorphic CYP2C19 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of genetic polymorphism of cytochrome P450 enzymes on the pharmacokinetics of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Single and multiple dose pharmacokinetics of etizolam in healthy subjects | Semantic Scholar [semanticscholar.org]

- 16. α-Hydroxyetizolam - Wikipedia [en.wikipedia.org]

- 17. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. lcms.cz [lcms.cz]

- 19. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etizolam is a psychoactive thienodiazepine derivative with anxiolytic, sedative-hypnotic, and muscle relaxant properties.[1][2] Chemically, it is a structural analogue of benzodiazepines, differing by the substitution of the benzene ring with a thiophene ring, classifying it as a thienotriazolodiazepine.[2] Despite this structural variance, its mechanism of action is functionally analogous to benzodiazepines, acting as a positive allosteric modulator of the GABA-A receptor.[1][2] Etizolam was first synthesized in Japan and introduced for medical use in 1983 for the treatment of anxiety and sleep disorders.[3] This guide provides a comprehensive overview of the discovery, synthesis, pharmacology, and analysis of Etizolam and related thienodiazepines.

Chemical Structure and Discovery

The core structure of thienodiazepines consists of a thiophene ring fused to a diazepine ring. In the case of Etizolam, a triazole ring is also fused to the diazepine ring. The chemical name for Etizolam is 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][4][5][6]triazolo[4,3-a][4][6]diazepine. The discovery of Etizolam was part of a broader effort to develop novel benzodiazepine analogues with improved therapeutic profiles. The introduction of the thiophene ring was intended to modify the pharmacokinetic and pharmacodynamic properties of the molecule.

Synthesis of Etizolam and Related Thienodiazepines

The synthesis of Etizolam is a multi-step process that begins with the key intermediate, 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene.[5][7] This intermediate is then subjected to a series of reactions to construct the triazolothienodiazepine core.

Experimental Protocol for the Synthesis of Etizolam

An improved synthetic route involves the acetylation of 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene, followed by cyclization with urotropin in ethanol to form a key intermediate. This intermediate then undergoes sulfuration and a final cyclization to yield Etizolam.[5] A patented method describes the cyclization of 7-(acetyl hydrazido)-4-(2-chlorophenyl)-2-ethyl-6H-thieno[3,2-f]-1,4-diazepine in toluene at reflux temperature in the presence of p-toluene sulfonic acid (PTSA) for 10-12 hours to obtain Etizolam in good yield.[8]

Step 1: Synthesis of 2-amino-3-(2-chlorobenzoyl)-5-ethylthiophene This key intermediate is a precursor in the synthesis of Etizolam.[7]

Step 2: Formation of the Triazole Ring The formation of the triazole ring fused to the diazepine ring is a common step in the synthesis of several triazolo-benzodiazepine derivatives, including Etizolam.[8] This is typically achieved through the cyclization of an acetyl hydrazone derivative.

Step 3: Cyclization to form the Thienotriazolodiazepine Core The final step involves the cyclization to form the seven-membered diazepine ring, resulting in the Etizolam molecule.

Caption: General Synthesis Workflow for Etizolam.

Pharmacology

Mechanism of Action: GABA-A Receptor Modulation

Etizolam exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][9] The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunits (e.g., α, β, γ).[9] The binding of GABA to its receptor opens a chloride channel, leading to hyperpolarization of the neuron and a decrease in its excitability.[10]

Etizolam binds to the benzodiazepine site, which is located at the interface of the α and γ subunits of the GABA-A receptor.[1][9] This binding enhances the affinity of GABA for its own binding site, thereby increasing the frequency of chloride channel opening and potentiating the inhibitory effects of GABA.[10] The sedative effects of Etizolam are primarily mediated by its action on α1-containing GABA-A receptors, while its anxiolytic effects are associated with α2- and α3-containing receptors.[1]

Caption: Etizolam's Mechanism of Action at the GABA-A Receptor.

Pharmacokinetics

Etizolam is rapidly absorbed after oral administration, with peak plasma concentrations reached within 0.5 to 2 hours.[4][6] It has a relatively short mean elimination half-life of approximately 3.4 hours.[2][4][6] Etizolam is extensively metabolized in the liver, primarily through hydroxylation.[1] The main active metabolite is α-hydroxyetizolam, which has a longer elimination half-life of about 8.2 hours and contributes significantly to the clinical effects of the drug.[2][4][6]

| Parameter | Etizolam | α-Hydroxyetizolam | Reference |

| Time to Peak (Tmax) | 0.5 - 2 hours | - | [4][6] |

| Peak Plasma Concentration (Cmax) | 8.3 ng/mL (after 0.5 mg dose) | - | [1] |

| Elimination Half-life (t½) | 3.4 hours | 8.2 hours | [1][2][4][6] |

| Volume of Distribution (Vd) | 0.9 ± 0.2 L/kg | - | [1] |

| Bioavailability | 93% | - | [2] |

Table 1: Pharmacokinetic Parameters of Etizolam and its Active Metabolite

Metabolism

The metabolism of Etizolam is primarily mediated by cytochrome P450 enzymes in the liver, particularly CYP3A4. CYP2C18 and CYP2C19 are also involved in its metabolic pathways. The major metabolic reaction is 1'-hydroxylation, which forms the active metabolite α-hydroxyetizolam. Another metabolite, 8-hydroxyetizolam, is also formed.

Caption: Metabolic Pathway of Etizolam.

Structure-Activity Relationship (SAR)

The binding affinity of thienodiazepines to the GABA-A receptor is influenced by their chemical structure. Etizolam exhibits a high affinity for the benzodiazepine binding site.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| Etizolam | Rat Cortical Membranes | 4.5 | [11] |

| Alprazolam | Rat Cortical Membranes | 7.9 | [11] |

Table 2: Comparative Binding Affinities of Etizolam and Alprazolam

Analytical Methods

The quantification of Etizolam and its metabolites in biological samples is crucial for both clinical and forensic toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and robust method for this purpose.

Experimental Protocol for LC-MS/MS Quantification of Etizolam in Blood

A validated LC-MS/MS method for the quantification of 13 designer benzodiazepines, including Etizolam, in blood has been developed. The method involves solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection by mass spectrometry in the multiple reaction monitoring (MRM) mode. The linear range of the calibration curve for Etizolam is typically 1-200 ng/mL, with a limit of detection of 0.5 ng/mL.[12] The bias and imprecision of the method are generally within ±15-20%.[13][14]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Etizolam - Wikipedia [en.wikipedia.org]

- 3. ecddrepository.org [ecddrepository.org]

- 4. Single and multiple dose pharmacokinetics of etizolam in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caod.oriprobe.com [caod.oriprobe.com]

- 6. Single and multiple dose pharmacokinetics of etizolam in healthy subjects | Semantic Scholar [semanticscholar.org]

- 7. caymanchem.com [caymanchem.com]

- 8. US20090093629A1 - Process for preparation of triazol-benzodiazepine derivatives - Google Patents [patents.google.com]

- 9. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and Validation of an LC-MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Etizolam's Impact on Neuronal Excitability and Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etizolam, a thienodiazepine derivative, exerts significant effects on neuronal excitability and inhibition primarily through its action as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor. This document provides a comprehensive technical overview of the core mechanisms of etizolam's action, presenting quantitative data on its interaction with GABAa receptors, detailed experimental protocols for its study, and visualizations of the relevant signaling pathways. The information is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.

Core Mechanism of Action: Potentiation of GABAergic Inhibition

Etizolam belongs to the thienodiazepine class of drugs and is structurally related to benzodiazepines. Its primary pharmacological effect is the enhancement of the inhibitory neurotransmitter GABA's effect on the GABAa receptor.[1] GABAa receptors are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions (Cl-) into the neuron.[1] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus reducing neuronal excitability.[1]

Etizolam itself does not activate the GABAa receptor. Instead, it binds to a distinct allosteric site on the receptor complex, known as the benzodiazepine binding site, which is located at the interface of the α and γ subunits.[2][3] This binding induces a conformational change in the receptor that increases its affinity for GABA.[1] The potentiation of GABAergic transmission by etizolam results in a greater influx of chloride ions for a given concentration of GABA, leading to a more profound and prolonged inhibitory effect.[2] This enhanced inhibition underlies etizolam's anxiolytic, anticonvulsant, sedative-hypnotic, and muscle relaxant properties.[2][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding etizolam's interaction with GABAa receptors.

Table 1: Binding Affinity of Etizolam for the GABAa Receptor

| Radioligand | Preparation | Affinity (Ki) | Reference Compound | Affinity (Ki) of Reference |

| [³H]Flunitrazepam | Rat cortical membranes | 4.5 nmol/L | Alprazolam | 7.9 nmol/L |

This table indicates that etizolam has a higher binding affinity for the benzodiazepine site on the GABAa receptor compared to alprazolam in rat cortical membranes.[4]

Table 2: Potency and Efficacy of Etizolam in Modulating GABA-Induced Currents

| GABAa Receptor Subunit Composition | Effect | Potency (EC₅₀) | Efficacy (% increase in GABA-induced current) | Reference Compound | Potency (EC₅₀) of Reference | Efficacy of Reference |

| α1β2γ2S | Potentiation of GABA-induced Cl⁻ current | 92 nmol/L | 73% | Alprazolam | 56 nmol/L | 98% |

This table demonstrates etizolam's ability to potentiate GABA-induced chloride currents in Xenopus oocytes expressing specific human GABAa receptor subunits. While potent, it shows lower efficacy compared to alprazolam at this particular subunit combination.[4]

Table 3: Comparative Potency of Etizolam

| Compound | Potency Relative to Diazepam |

| Etizolam | 6 to 10 times more potent |

This table highlights the significantly higher potency of etizolam compared to the classical benzodiazepine, diazepam.[2][5]

Signaling Pathways

The primary signaling pathway modulated by etizolam is the GABAa receptor-mediated inhibitory neurotransmission.

References

- 1. What is the mechanism of Etizolam? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Etizolam's Molecular Landscape Beyond the GABA-A Receptor: A Technical Guide

For Immediate Release

A deep dive into the non-GABAergic molecular targets of the thienodiazepine, Etizolam, reveals significant interaction with the Platelet-Activating Factor receptor, alongside other potential, less characterized interactions. This technical guide provides a comprehensive analysis for researchers, scientists, and drug development professionals.

While Etizolam is well-documented for its primary mechanism of action as a positive allosteric modulator of the GABA-A receptor, a growing body of research has begun to explore its molecular interactions beyond this primary target.[1][2] This guide synthesizes the current understanding of these non-GABAergic targets, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Primary Non-GABAergic Target: Platelet-Activating Factor Receptor (PAFR)

The most significant and well-characterized non-GABAergic molecular target of Etizolam is the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor involved in a variety of inflammatory and physiological processes. Etizolam has been demonstrated to act as a specific antagonist at the PAFR.[3][4] This antagonistic activity is notable as it is not a common feature among other benzodiazepines, with the exception of triazolam, though Etizolam is significantly more potent in this regard.[4]

Quantitative Analysis of Etizolam's Interaction with PAFR

The interaction of Etizolam with the PAF receptor has been quantified through both radioligand binding assays and functional platelet aggregation assays. The key quantitative metrics are summarized in the table below.

| Parameter | Value | Assay Type | Biological System | Reference |

| IC50 (PAF Receptor Binding) | 22 nM | Radioligand Binding Assay | Washed Rabbit Platelets | [4] |

| IC50 (PAF-Induced Platelet Aggregation) | 3.8 µM | Platelet Aggregation Assay | Rabbit Platelet-Rich Plasma | [4] |

IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

This assay quantifies the affinity of a test compound (Etizolam) for the PAF receptor by measuring its ability to displace a radiolabeled ligand.

-

Biological Material: Washed platelets from male Japanese albino rabbits.

-

Radioligand: ³H-Platelet-Activating Factor (³H-PAF).

-

Procedure:

-

Washed rabbit platelets are prepared and suspended in a buffer solution.

-

The platelet suspension is preincubated with varying concentrations of Etizolam for a specified time at a controlled temperature (e.g., 5 minutes at 25°C).

-

³H-PAF is then added to the suspension and incubated to allow for binding to the PAF receptors (e.g., 10 minutes at 25°C).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The radioactivity retained on the filters, representing the amount of bound ³H-PAF, is measured using liquid scintillation counting.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled PAF.

-

The IC50 value is calculated from the concentration-response curve of Etizolam's inhibition of specific ³H-PAF binding.[4]

-

This functional assay measures the effect of a test compound on the aggregation of platelets induced by a specific agonist, in this case, PAF.

-

Biological Material: Platelet-rich plasma (PRP) from male Japanese albino rabbits.

-

Agonist: Platelet-Activating Factor (PAF).

-

Procedure:

-

PRP is prepared from citrated whole blood by centrifugation.

-

The PRP is placed in an aggregometer cuvette with a stir bar at a controlled temperature (e.g., 37°C).

-

A baseline of light transmittance through the PRP is established.

-

Varying concentrations of Etizolam are preincubated with the PRP for a short period (e.g., 2 minutes).

-

PAF is then added to induce platelet aggregation.

-

As platelets aggregate, the turbidity of the PRP decreases, and the light transmittance increases. This change is recorded over time.

-

The IC50 value is determined as the concentration of Etizolam that inhibits the PAF-induced platelet aggregation by 50%.[4][5][6]

-

Signaling Pathway and Experimental Workflow

Other Potential Non-GABAergic Interactions

While the interaction with the PAF receptor is well-defined, other potential non-GABAergic effects of Etizolam are less clear and are not yet supported by direct, quantitative binding data.

Imipramine-Like Effects and Monoamine Transporters

Some sources describe Etizolam as having "imipramine-like neuropharmacological and behavioral effects".[1] Additionally, EEG studies in healthy volunteers have shown that Etizolam exhibits some characteristics similar to tricyclic antidepressants.[3] Imipramine's primary mechanism of action is the inhibition of serotonin and norepinephrine reuptake by binding to their respective transporters (SERT and NET). However, to date, there is no published data on the binding affinities (Ki or IC50 values) of Etizolam for SERT or NET. The observed effects could be indirect or downstream of its primary GABAergic or other activities. Further research, such as radioligand binding assays with human recombinant transporters, is required to determine if Etizolam directly interacts with these monoamine transporters.

Voltage-Gated Calcium Channels

There is some evidence to suggest that certain benzodiazepines can modulate voltage-sensitive calcium channels.[7] These channels are crucial for neurotransmitter release and neuronal excitability. However, the existing research has not specifically investigated Etizolam's effects on these channels, and therefore, no quantitative data on this potential interaction is available.

Adenosine System

Benzodiazepines have been reported to inhibit adenosine uptake, which could potentiate the effects of endogenous adenosine.[8] This is another area where the broader class of drugs has been implicated, but specific studies on Etizolam's direct interaction with adenosine transporters or receptors are lacking.

Cholinergic System

One study indicated that Etizolam can inhibit basal acetylcholine release in the hippocampus and prefrontal cortex in a dose-dependent manner.[9] This suggests an indirect modulatory effect on the cholinergic system, though direct binding to cholinergic receptors has not been demonstrated.

Summary and Future Directions

The primary and most robustly evidenced non-GABAergic molecular target of Etizolam is the Platelet-Activating Factor receptor, at which it acts as a potent antagonist. This interaction is supported by quantitative binding and functional data. Other potential interactions, such as those with monoamine transporters (explaining "imipramine-like" effects), voltage-gated calcium channels, and the adenosine system, remain speculative and require direct investigation through rigorous binding and functional assays. The observed inhibition of acetylcholine release also warrants further exploration to elucidate the underlying mechanism.

Future research should focus on screening Etizolam against a broad panel of receptors and transporters to definitively map its off-target interactions. This will not only provide a more complete understanding of its pharmacological profile but also potentially uncover novel therapeutic applications and explain some of its nuanced clinical effects.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Etizolam? [synapse.patsnap.com]

- 3. Etizolam - Wikipedia [en.wikipedia.org]

- 4. An antagonistic activity of etizolam on platelet-activating factor (PAF). In vitro effects on platelet aggregation and PAF receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet Aggregation Test: Purpose, Procedure, and Risks [healthline.com]

- 7. Benzodiazepines modulate voltage-sensitive calcium channels in GH3 pituitary cells at sites distinct from thyrotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of benzodiazepine administration on A1 adenosine receptor binding in-vivo and ex-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Etizolam in Cell Culture Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etizolam, a thienodiazepine derivative, has seen a rise in both clinical use and misuse. While its pharmacodynamic profile as a potent GABA-A receptor modulator is well-documented, a comprehensive understanding of its cytotoxic potential at the cellular level is crucial for both therapeutic development and toxicological risk assessment. This technical guide provides a framework for the initial toxicity screening of Etizolam in cell culture models. It outlines detailed experimental protocols for key cytotoxicity and apoptosis assays, presents a structured approach to data acquisition and analysis, and visualizes putative signaling pathways and experimental workflows. Due to a notable lack of publicly available in vitro toxicity data for Etizolam, this guide combines established toxicological methodologies with the known pharmacology of Etizolam and related benzodiazepines to offer a robust starting point for researchers.

Introduction

Etizolam is a thienodiazepine that acts as a full agonist at the benzodiazepine site of the gamma-aminobutyric acid type A (GABA-A) receptor, potentiating GABAergic neurotransmission.[1][2] This mechanism underlies its anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties.[3][4] Despite its therapeutic applications in some countries for anxiety and sleep disorders, there is growing concern over its potential for dependence and adverse effects, particularly in non-medical use scenarios.[5][6]

Initial toxicity screening in cell culture models is a critical first step in characterizing the safety profile of any compound. These in vitro assays provide valuable data on a substance's potential to cause cell damage or death, offering insights into its mechanisms of toxicity.[7] This guide focuses on providing the necessary protocols and conceptual framework to conduct such a screening for Etizolam, with a particular emphasis on neuronal cell lines like the human neuroblastoma SH-SY5Y line, which is a relevant model for neurotoxicity studies.[8]

Quantitative Data Summary

A thorough review of existing literature reveals a significant gap in quantitative data regarding the cytotoxic effects of Etizolam in cell culture models. No standardized IC50 (half-maximal inhibitory concentration) values from common cytotoxicity assays (e.g., MTT, LDH) have been published. The available quantitative data primarily relates to its pharmacodynamic activity rather than direct cytotoxicity.

| Parameter | Cell System | Value | Remarks |

| EC50 | Oocytes expressing human cloned GABA-A receptors (α1β2γ2S subunit combination) | 92 nmol/L | This value represents the half-maximal effective concentration for enhancing GABA-induced Cl- currents, not a direct measure of cytotoxicity.[9] |

| IC50 | Various cell lines | Not Available | No data from standardized cytotoxicity assays such as MTT or LDH for Etizolam is publicly available. |

| Cell Viability % | Various cell lines | Not Available | No published studies have reported the percentage of cell viability after Etizolam treatment at various concentrations. |

Table 1: Summary of Available Quantitative Data for Etizolam in Cell-Based Assays. This table highlights the current lack of in vitro cytotoxicity data.

Experimental Protocols

The following protocols are detailed methodologies for key experiments to assess the initial toxicity of Etizolam. These are based on standard, widely accepted practices in toxicology.

Cell Culture

-

Cell Line: Human neuroblastoma cell line SH-SY5Y (ATCC® CRL-2266™). This cell line is a well-established model for neurotoxicity studies.[8]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells should be passaged upon reaching 80-90% confluency.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of living cells.[1][3]

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Prepare a stock solution of Etizolam in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Etizolam. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubate the plate for 24, 48, and 72 hours.

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of Etizolam concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

-

Principle: LDH is a stable enzyme that is released from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.[10]

-

Procedure:

-

Follow steps 1-4 of the MTT assay protocol.

-

After the incubation period, carefully collect 50 µL of the culture supernatant from each well without disturbing the cells.

-

Transfer the supernatant to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well containing the supernatant.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells treated with a lysis buffer).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

Procedure:

-

Seed SH-SY5Y cells in a 6-well plate and treat them with different concentrations of Etizolam for 24 hours.

-

Collect both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).

Visualization of Pathways and Workflows

Experimental Workflow for Initial Toxicity Screening

Caption: Workflow for Etizolam toxicity screening.

Putative Signaling Pathway for Benzodiazepine-Induced Neuronal Apoptosis

While the direct apoptotic pathways induced by Etizolam are not yet elucidated, a putative pathway can be hypothesized based on the known effects of high-dose benzodiazepines and cellular stress responses.

Caption: Putative pathway of Etizolam-induced apoptosis.

Conclusion

This technical guide provides a comprehensive framework for conducting the initial in vitro toxicity screening of Etizolam. The provided protocols for cell culture and key cytotoxicity and apoptosis assays offer a standardized approach for generating crucial safety data. The visualization of the experimental workflow and a putative signaling pathway serves to guide the experimental design and interpretation of results. It is imperative to underscore the current deficiency of public data on Etizolam's cytotoxicity in cell culture models. The research community is encouraged to utilize the methodologies outlined herein to fill this critical knowledge gap, thereby contributing to a more complete understanding of the toxicological profile of Etizolam. Such data is essential for informing clinical practice, guiding regulatory decisions, and enhancing public health safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial dynamics when mitochondrial toxic chemicals exposed in 3D cultured mouse embryonic stem cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Etizolam: A rapid review on pharmacology, non-medical use and harms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High-Dose Dependence and Cognitive Side Effects to Medical Prescription of Etizolam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular and neurochemical evaluation of the effects of etizolam on GABAA receptors under normal and stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

Methodological & Application

Etizolam Administration Protocol for Rodent Behavioral Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of etizolam in rodents for behavioral research. This document outlines detailed protocols for drug preparation, administration routes, and common behavioral assays to assess the anxiolytic and sedative effects of etizolam.

Mechanism of Action

Etizolam is a thienodiazepine derivative that acts as a positive allosteric modulator of the GABA-A receptor.[1][2] It binds to the benzodiazepine site on the receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[1][3] This potentiation of GABAergic neurotransmission leads to a decrease in neuronal excitability, resulting in anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant effects.[1][4] Studies indicate that etizolam has a potency 6 to 10 times greater than that of diazepam.[4] The anxiolytic effects are primarily mediated by its action on the α2 and α3 subunits of the GABA-A receptor, while the sedative effects are associated with the α1 subunit.[1]

Pharmacokinetics in Rodents

Following oral administration in rodents, etizolam is well-absorbed from the intestines.[1] Peak plasma concentrations are typically reached between 30 minutes and 2 hours.[2] The mean elimination half-life of etizolam is approximately 3.4 hours, although its active metabolite, α-hydroxyetizolam, has a longer half-life of about 8.2 hours.[1]

Data Presentation: Quantitative Dosing and Administration Parameters

The following table summarizes key quantitative data for etizolam administration in rodent behavioral studies, compiled from various sources.

| Parameter | Mice | Rats | Reference(s) |

| Route of Administration | Intraperitoneal (IP), Oral Gavage | Intraperitoneal (IP), Oral Gavage | [5][6] |

| Dosage Range (Anxiolytic) | 0.1 - 1.0 mg/kg (IP) | 0.25 - 1.0 mg/kg (IP) | [7] |

| Dosage Range (Sedative) | > 1.0 mg/kg (IP) | > 1.0 mg/kg (IP) | [8] |

| Vehicle | Saline with minimal DMSO and/or Tween 80 | Saline with minimal DMSO and/or Tween 80 | [3][9] |

| Pre-treatment Time (IP) | 30 minutes | 30 minutes | [8] |

| Pre-treatment Time (Oral) | 60 minutes | 60 minutes | [10] |

Note: It is crucial to conduct pilot studies to determine the optimal dose and timing for your specific experimental conditions and rodent strain.

Experimental Protocols

Etizolam Solution Preparation

Etizolam is practically insoluble in water, necessitating the use of a vehicle for solubilization.[1] A common approach is to first dissolve etizolam in a minimal amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it with saline. The final concentration of the organic solvent should be kept to a minimum to avoid confounding behavioral effects.

Protocol for 1 mg/mL Etizolam Stock Solution:

-

Weigh the desired amount of etizolam powder.

-

Dissolve the etizolam powder in a small volume of DMSO. For example, dissolve 10 mg of etizolam in 1 mL of DMSO to create a 10 mg/mL primary stock.

-

Vortex the solution until the etizolam is completely dissolved.

-

Further dilute the primary stock solution with sterile saline (0.9% NaCl) to the desired final concentration for injection. For a 1 mg/mL final stock, add 9 mL of saline to the 1 mL of 10 mg/mL primary stock.

-

It is advisable to include a vehicle control group in your experiments, which receives the same vehicle solution without the etizolam.

Administration Routes

1. Intraperitoneal (IP) Injection:

IP injection is a common and effective route for systemic drug administration in rodents.

-

Restraint: Properly restrain the mouse or rat to expose the abdomen.

-

Injection Site: In mice, the injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum and bladder. In rats, the lower right quadrant is preferred.

-

Needle Gauge: Use a 25-27 gauge needle for mice and a 23-25 gauge needle for rats.[6]

-

Injection Volume: The volume should not exceed 10 mL/kg.[6]

-

Procedure: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure that the needle has not entered a blood vessel or organ before injecting the solution.

2. Oral Gavage:

Oral gavage ensures the precise oral administration of a specific dose.

-

Gavage Needle: Use a flexible or rigid gavage needle with a ball tip appropriate for the size of the animal.

-

Restraint: Properly restrain the animal to ensure its head and body are in a straight line.

-

Procedure: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth until it reaches the esophagus. The animal should swallow the needle as it is advanced. Administer the solution slowly to prevent regurgitation or aspiration.

Key Behavioral Experiments

Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[11] The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.[12] Anxiolytic compounds increase the time spent and the number of entries into the open arms.

Protocol:

-

Administer etizolam or vehicle to the animal according to the chosen route and pre-treatment time.

-

Place the animal in the center of the maze, facing an open arm.[11]

-

Allow the animal to explore the maze for a 5-minute period.[11]

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system or manual observation.

-

An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.

Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas.[13] The apparatus consists of a dark, safe compartment and a brightly lit, aversive compartment. Anxiolytic drugs increase the time spent in the light compartment.[14]

Protocol:

-

Administer etizolam or vehicle.

-

Place the animal in the center of the light compartment.

-

Allow the animal to freely explore both compartments for a 5 to 10-minute period.[15]

-

Record the time spent in each compartment and the number of transitions between the two compartments.

-

Anxiolytic effects are indicated by an increase in the time spent in the light compartment.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior. The apparatus is a square arena. Anxiety is inferred from the animal's tendency to remain near the walls (thigmotaxis) versus exploring the center of the arena.

Protocol:

-

Administer etizolam or vehicle.

-

Place the animal in the center of the open field.

-

Allow the animal to explore for a defined period (e.g., 5-10 minutes).

-

Record the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of rearing.

-

A decrease in thigmotaxis (i.e., more time spent in the center) suggests an anxiolytic effect. A significant decrease in total distance traveled may indicate sedative effects.

Mandatory Visualizations

Caption: Experimental workflow for rodent behavioral studies with etizolam.

Caption: Signaling pathway of etizolam at the GABA-A receptor.

References

- 1. Etizolam | C17H15ClN4S | CID 3307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Etizolam attenuates the reduction in cutaneous temperature induced in mice by exposure to synthetic predator odor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intraperitoneal Administration of Etizolam Improves Locomotor Function in Mice After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. animalcare.ubc.ca [animalcare.ubc.ca]

- 7. Alprazolam modifies animal behaviour on elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. protocols.io [protocols.io]

- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mmpc.org [mmpc.org]

- 13. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ugobasile.com [ugobasile.com]

- 15. Exploring the light/dark box test: Protocols and implications for neuroscience research - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Detection of Etizolam using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a comprehensive overview and detailed protocols for the detection and quantification of Etizolam using Gas Chromatography-Mass Spectrometry (GC-MS). Etizolam, a thienodiazepine derivative, is a psychoactive substance that poses challenges for forensic and clinical toxicology laboratories. The methodologies outlined here are designed for researchers, scientists, and drug development professionals, offering robust procedures for sample preparation and analysis of both bulk drug material and biological specimens.

Introduction

Etizolam is a potent central nervous system depressant with anxiolytic, sedative-hypnotic, and muscle relaxant properties. Its increasing prevalence as a novel psychoactive substance (NPS) necessitates reliable and sensitive analytical methods for its identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a gold standard technique for the analysis of illicit drugs due to its high sensitivity and specificity.[1] This document details established GC-MS and GC-MS/MS protocols for the analysis of Etizolam, providing the necessary parameters for successful implementation in a laboratory setting.

Experimental Protocols

Protocol 1: Analysis of Etizolam in Bulk or Dissolved Samples

This protocol is adapted from the SWGDRUG.org monograph and is suitable for the analysis of relatively pure or concentrated samples of Etizolam.[2]

Sample Preparation:

-

Dissolve the analyte in chloroform (CHCl3) to a concentration of approximately 4 mg/mL.[2]

-

For quantitative analysis, a suitable internal standard should be added.

GC-MS Instrumentation and Parameters:

-

Instrument: Agilent Gas Chromatograph with Mass Spectrometric Detector (or equivalent).[2]

-

Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[2]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[2]

-

Injection Mode: Split (20:1 ratio), 1 µL injection volume.[2]

-

Injector Temperature: 280°C.[2]

-

Oven Temperature Program:

-

MSD Transfer Line Temperature: 280°C.[2]

-

MS Source Temperature: 230°C.[2]

-

MS Quadrupole Temperature: 150°C.[2]

-

Acquisition Mode: Scan.[2]

-

Mass Scan Range: 30-550 amu.[2]

Expected Retention Time: Approximately 18.013 minutes.[2]

Protocol 2: Analysis of Etizolam in Whole Blood

This protocol utilizes a liquid-liquid extraction method and GC-MS/MS for enhanced selectivity and sensitivity in complex biological matrices like whole blood.[3]

Sample Preparation (Liquid-Liquid Extraction):

-

Measure 1 mL of the whole blood sample and dilute with 1 mL of Milli-Q water.[3]

-

Perform liquid-liquid extraction using EXtrelut® NT3 for both acidic and basic fractions.[3]

-

Combine the extracted acidic and basic fractions.[3]

-

Dry the combined extract with silica gel and then evaporate to dryness under a stream of nitrogen gas.[3]

-

Re-dissolve the residue in 200 µL of a chloroform and isopropanol mixture (3:1 v/v).[3]

GC-MS/MS Instrumentation and Parameters:

-

Column: InertCap 5MS/NP (or equivalent), 30 m x 0.25 mm I.D., df=0.25 µm.[3]

-

Injection Mode: Splitless, 1 µL injection volume.[3]

-

Injector Temperature: 260°C.[3]

-

Oven Temperature Program:

-

Flow Control Mode: Linear velocity (45.6 cm/sec).[3]

-

MS Interface Temperature: 280°C.[3]

-

Ion Source Temperature: 200°C.[3]

-

Data Acquisition Mode: Simultaneous Scan/MRM.[3]

-

Scan Mass Range: m/z 45 – 700.[3]

MRM Transitions for Etizolam:

-

Quantitative: 342.00 > 272.00 (Collision Energy: 24 V).[3]

-

Qualitative 1: 342.00 > 245.00 (Collision Energy: 33 V).[3]

-

Qualitative 2: 342.00 > 266.00 (Collision Energy: 20 V).[3]

Data Presentation

The following table summarizes key quantitative data for the GC-MS analysis of Etizolam from various sources.

| Parameter | Value | Matrix | Method | Source |

| Retention Time | 18.013 min | Chloroform | GC-MS | SWGDRUG.org[2] |

| Retention Time | 27.149 min | Whole Blood | GC-MS/MS | Jenck et al. |

| Detected Concentration | 90 ng/mL | Postmortem Blood | GC-MS | ResearchGate Publication[4] |

| Detection Rate (Portable GC-MS) | 36% of all samples | Illicit Opioid Samples | Portable GC-MS | Gozdzialski et al.[1][5] |

| Detection Rate (>3% w/w) | 78% of samples | Illicit Opioid Samples | Portable GC-MS | Gozdzialski et al.[1][5] |

Visualizations

The following diagram illustrates the general experimental workflow for the GC-MS analysis of Etizolam.

Caption: Experimental workflow for Etizolam detection by GC-MS.

Signaling Pathways

Signaling pathway diagrams are not applicable to this analytical chemistry topic.

References

Application Note: Protocol for Dissolving Etizolam Powder for In Vivo Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for research purposes only. All procedures involving laboratory animals must be performed in accordance with approved institutional and governmental guidelines. Etizolam is a controlled substance in many jurisdictions; researchers must ensure compliance with all local, state, and federal regulations regarding its acquisition, handling, and use.

Introduction

Etizolam is a thienodiazepine derivative that acts as a positive allosteric modulator of the GABA-A receptor.[1] It is utilized in research for its anxiolytic, sedative, and anticonvulsant properties.[1] For in vivo studies, particularly those involving administration to small animals like mice and rats, preparing a homogenous and biocompatible solution from etizolam powder is a critical first step. Due to its poor water solubility, a multi-step dissolution protocol is required.

This application note provides a detailed protocol for dissolving etizolam powder to create a stock solution and subsequently preparing a final dosing solution suitable for parenteral administration (e.g., intraperitoneal injection) in animal models.

Solubility Data

Etizolam is soluble in various organic solvents but is practically insoluble in aqueous solutions like saline alone. A common strategy is to first dissolve the compound in a minimal amount of a strong organic solvent and then dilute this stock into a final, biocompatible vehicle. The selection of solvents and vehicles is critical to ensure the compound remains in solution and to minimize toxicity from the vehicle itself.[2][3]

| Solvent / Vehicle | Solubility & Use Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | High solubility. Commonly used to create concentrated stock solutions. Should be used at low final concentrations (e.g., <5%) in the dosing solution for in vivo use due to potential toxicity. | [4] |

| Ethanol (EtOH) | Good solubility. Often used in combination with other vehicles. Can be lethal if injected intravenously at high concentrations. | [2][4][5] |

| Polyethylene Glycol (PEG) | Soluble. Often used as a co-solvent to improve the solubility of hydrophobic compounds in aqueous solutions. | [5] |

| Propylene Glycol (PG) | Good solubility. A common vehicle component in parenteral formulations. | [2][6] |

| Saline (0.9% NaCl) | Insoluble. Used as the final diluent for the stock solution to create an isotonic, injectable solution. | [2] |

| Corn Oil / Sesame Oil | Suitable for some compounds, but not for intravenous injection. Can be used for subcutaneous or intraperitoneal routes. | [4] |

Experimental Protocols

This protocol describes a two-step process: 1) Preparation of a concentrated stock solution in DMSO, and 2) Dilution of the stock solution into a final vehicle for administration.

Materials & Equipment

-

Etizolam powder (verify purity from Certificate of Analysis)

-

Dimethyl Sulfoxide (DMSO), sterile, injectable grade

-

Propylene Glycol (PG), sterile, injectable grade

-

Sterile Saline (0.9% NaCl), injectable grade

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or glass vials

-

Sterile syringes and needles (e.g., 25-27g for mice)[7]

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol 1: Preparation of Etizolam Stock Solution (e.g., 10 mg/mL in DMSO)

-

Weighing: On a calibrated analytical balance, accurately weigh the desired amount of etizolam powder. For example, weigh 10 mg of etizolam. Perform this in a fume hood or a contained space, wearing appropriate personal protective equipment (PPE).

-

Dissolution: Transfer the weighed powder into a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO to achieve the target concentration. For 10 mg of powder to make a 10 mg/mL solution, add 1.0 mL of DMSO.

-

Mixing: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming in a water bath (37°C) or brief sonication can aid dissolution if needed.

-

Storage: Store the stock solution in a tightly sealed, light-blocking container at an appropriate temperature (e.g., 4°C for short-term or -20°C for long-term storage, based on stability data).[8] Clearly label the vial with the compound name, concentration, solvent, and preparation date.[8]

Protocol 2: Preparation of Final Dosing Solution for In Vivo Administration

This step dilutes the concentrated stock into a vehicle that is safe for injection. A common vehicle for intraperitoneal (IP) injection is a mix of DMSO, Propylene Glycol, and Saline. The goal is to keep the final DMSO concentration as low as possible.[4]

Example Calculation for a 0.5 mg/kg dose in a 25g mouse with an injection volume of 10 mL/kg:

-

Calculate the dose per animal:

-

Dose (mg) = Animal Weight (kg) × Dose Rate (mg/kg)

-

Dose (mg) = 0.025 kg × 0.5 mg/kg = 0.0125 mg per mouse

-

-

Calculate the injection volume:

-

Volume (mL) = Animal Weight (kg) × Injection Volume Rate (mL/kg)

-

Volume (mL) = 0.025 kg × 10 mL/kg = 0.25 mL per mouse

-

-

Calculate the required final concentration:

-

Concentration (mg/mL) = Dose (mg) / Injection Volume (mL)

-

Concentration (mg/mL) = 0.0125 mg / 0.25 mL = 0.05 mg/mL

-

-

Prepare the final solution using the 10 mg/mL stock:

-

Use the formula V1C1 = V2C2 to determine the volume of stock solution needed.

-

(Volume of Stock) × (10 mg/mL) = (Desired Final Volume) × (0.05 mg/mL)

-

Let's prepare a total of 5 mL of the final solution:

-

V1 = (5 mL × 0.05 mg/mL) / 10 mg/mL = 0.025 mL (or 25 µL) of stock.

-

-

Prepare the Vehicle and Final Mix: A common, safe vehicle composition is 5% DMSO, 40% PG, and 55% Saline.

-

For a 5 mL total volume:

-

DMSO: 5% of 5 mL = 0.25 mL. Since our 25 µL of stock is DMSO, we will add an additional 225 µL of pure DMSO.

-

PG: 40% of 5 mL = 2.0 mL.

-

Saline: 55% of 5 mL = 2.75 mL.

-

-

Mixing Order: To prevent precipitation, add the ingredients sequentially in a sterile tube. First, add the 2.0 mL of PG. Then add the 25 µL of Etizolam stock and the additional 225 µL of DMSO. Vortex well. Finally, add the 2.75 mL of saline slowly while vortexing.

-

The final solution will have a concentration of 0.05 mg/mL Etizolam in a 5% DMSO, 40% PG, 55% Saline vehicle.

-

Workflow and Logic Diagrams

Experimental Workflow: Etizolam Solution Preparation

Caption: Workflow for preparing Etizolam solutions for in vivo use.

Decision Logic for Vehicle Selection

Caption: Decision tree for selecting an appropriate vehicle for Etizolam.

References

- 1. Etizolam - Wikipedia [en.wikipedia.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 6. Dimethyl sulfoxide/propylene glycol is a suitable solvent for the delivery of diazepam from osmotic minipumps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. animalcare.ubc.ca [animalcare.ubc.ca]

- 8. chemicalroute.com [chemicalroute.com]

Application Notes and Protocols for Zebrafish Modeling of Etizolam Metabolism and Toxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the zebrafish (Danio rerio) model to investigate the metabolism and potential toxicity of the thienodiazepine, Etizolam. The zebrafish, with its genetic homology to humans and rapid development, offers a powerful in vivo system for early-stage drug assessment.

Introduction to Zebrafish as a Model for Etizolam Studies